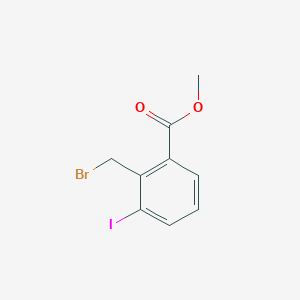

Methyl 2-(bromomethyl)-3-iodobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(bromomethyl)-3-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrIO2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEGDTXCXXXFCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)I)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Benzoate Chemistry

Halogenated benzoates are a class of organic compounds characterized by a benzoic acid ester scaffold bearing one or more halogen atoms (F, Cl, Br, I) on the aromatic ring. These compounds are of fundamental interest in organic chemistry and have been studied for various applications, from intermediates in industrial synthesis to their role in environmental science. The nature, number, and position of the halogen substituents profoundly influence the chemical reactivity of the benzene (B151609) ring and any associated functional groups.

Methyl 2-(bromomethyl)-3-iodobenzoate is a distinct member of this class due to its trisubstituted and multifunctional nature. It features:

An iodo substituent directly on the aromatic ring.

A bromo substituent on a methyl group attached to the ring (a benzylic bromide).

A methyl ester group.

This specific combination of a heavy halogen (iodine) and a reactive benzylic bromide on the same aromatic ester framework is crucial. While simpler halogenated benzoates are common, this particular arrangement offers multiple, orthogonal reaction pathways, setting it apart as a specialized reagent. For instance, brominated and iodinated benzoates are often more readily dehalogenated than their chlorinated or fluorinated counterparts in certain chemical and biological processes. dss.go.th

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 312747-81-2 |

| Molecular Formula | C₉H₈BrIO₂ |

| Molecular Weight | 354.97 g/mol |

| Appearance | Not specified, though related compounds are often solids or liquids. |

| Solubility | Generally soluble in organic solvents like dichloromethane, THF, and DMSO. |

Data sourced from publicly available chemical databases.

Significance As a Multifunctional Synthetic Intermediate

The primary significance of methyl 2-(bromomethyl)-3-iodobenzoate lies in its utility as a multifunctional synthetic intermediate. The three key functional groups can be addressed with high selectivity, allowing for stepwise and controlled molecular construction.

The Bromomethyl Group (-CH₂Br): The benzylic bromide is a powerful electrophilic site. The bromine atom is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack (Sₙ2 reaction). khanacademy.org This reactivity is central to its use in forming new carbon-carbon and carbon-heteroatom bonds. A prominent application is in the synthesis of heterocyclic systems, such as isoindolinones. For example, a closely related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, is a key intermediate in the synthesis of the pharmaceutical agent Lenalidomide. chemicalbook.comgoogle.com In this synthesis, the bromomethyl group reacts with an amine to form a new carbon-nitrogen bond, which is followed by cyclization to build the core isoindolinone structure. google.com

The Iodo Group (-I): The iodine atom attached to the benzene (B151609) ring is a versatile handle for transition-metal-catalyzed cross-coupling reactions. researchgate.net Aryl iodides are among the most reactive aryl halides for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. researchgate.netorganic-chemistry.org This allows for the introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, at the C3 position of the benzoate (B1203000) ring. The high reactivity of the C-I bond allows these coupling reactions to proceed under milder conditions than would be required for aryl bromides or chlorides. nih.gov

The Methyl Ester Group (-COOCH₃): The methyl ester is the least reactive of the three functional groups under many conditions, which is advantageous for synthetic planning. It can be carried through reactions involving the other two sites and then modified at a later stage. Common transformations include hydrolysis to the corresponding carboxylic acid, reduction to a benzyl (B1604629) alcohol, or conversion to an amide.

The "multifunctionality" arises from the ability to use these groups in a planned sequence. A synthetic chemist could first use the bromomethyl group for a cyclization reaction and then employ the iodo group for a cross-coupling reaction to add further complexity, all while preserving the ester for a final modification.

Overview of Key Research Trajectories

Direct Synthetic Approaches

The direct, one-pot synthesis of this compound from a simple precursor like methyl benzoate (B1203000) presents considerable challenges due to the difficulties in controlling the regioselectivity of multiple substitutions on the benzene (B151609) ring. The presence of both an electron-withdrawing ester group and halogen substituents with differing directing effects complicates electrophilic aromatic substitution reactions.

A hypothetical direct approach could involve the simultaneous or sequential introduction of the iodo and bromomethyl groups onto the methyl benzoate backbone. However, achieving the desired 2,3-disubstitution pattern with a bromomethyl group would be highly improbable under standard conditions. Electrophilic iodination followed by a radical bromination of a methyl group would be a more plausible, albeit multi-step, "direct" approach starting from methyl 2-methylbenzoate. The success of such a strategy would be contingent on carefully controlling reaction conditions to favor the desired isomers and minimize side reactions.

Precursor-Based Synthesis Strategies

Given the challenges of a direct synthesis, precursor-based strategies offer a more rational and controllable pathway to this compound. These approaches involve the sequential modification of a more readily accessible starting material.

Derivatization from Methyl 2-iodobenzoate

A logical starting point for the synthesis is the commercially available Methyl 2-iodobenzoate. This precursor already possesses the required ester and iodo functionalities at the correct positions. The key transformation would be the introduction of a bromomethyl group at the 2-position. A plausible, albeit challenging, two-step sequence could be envisioned:

Introduction of a methyl group: This could potentially be achieved through a cross-coupling reaction, though this would be a non-trivial transformation on such a substituted ring.

Benzylic Bromination: Subsequent radical bromination of the newly introduced methyl group would yield the target compound.

A more feasible approach would involve starting from a precursor where the methyl group is already in place.

Routes Involving Selective Bromination of Methyl Arenecarboxylates

A more promising strategy involves the synthesis of a key intermediate, Methyl 3-iodo-2-methylbenzoate, followed by selective benzylic bromination.

The synthesis of the precursor, Methyl 3-iodo-2-methylbenzoate, can be approached from 2-methylbenzoic acid. The iodination of 2-methylbenzoic acid can produce a mixture of isomers, including 3-iodo-2-methylbenzoic acid and 5-iodo-2-methylbenzoic acid. google.comgoogle.com Separation of these isomers would be necessary, followed by esterification of the desired 3-iodo-2-methylbenzoic acid to its methyl ester.

The crucial step in this route is the selective bromination of the benzylic methyl group without affecting the aromatic ring. The Wohl-Ziegler reaction, employing N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or light, is the standard method for such transformations. masterorganicchemistry.comchemistrysteps.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or cyclohexane. The selectivity for benzylic bromination over aromatic bromination is a key advantage of using NBS. gla.ac.ukgla.ac.uk

Table 1: Proposed Synthesis of this compound via Selective Bromination

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 2-Methylbenzoic Acid | I2, Oxidizing agent (e.g., HIO3, H5IO6), H2SO4, Acetic Acid | 3-Iodo-2-methylbenzoic Acid |

| 2 | 3-Iodo-2-methylbenzoic Acid | Methanol (CH3OH), Acid catalyst (e.g., H2SO4) | Methyl 3-iodo-2-methylbenzoate |

| 3 | Methyl 3-iodo-2-methylbenzoate | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN), CCl4, heat/light | This compound |

Functional Group Interconversions on Substituted Benzoates

Functional group interconversions (FGI) provide another versatile avenue for the synthesis of the target compound. solubilityofthings.comimperial.ac.uk This strategy involves starting with a substituted benzoate that can be chemically modified to introduce the desired iodo and bromomethyl groups.

One hypothetical route could begin with Methyl 2-methyl-3-nitrobenzoate. The synthesis of this starting material can be achieved through the nitration of methyl 2-methylbenzoate. The subsequent steps would involve:

Reduction of the nitro group: The nitro group can be reduced to an amino group using standard reducing agents like SnCl2/HCl or catalytic hydrogenation.

Diazotization and Sandmeyer Reaction: The resulting amino group can be converted to a diazonium salt, which can then be substituted with iodine via the Sandmeyer reaction using potassium iodide.

Benzylic Bromination: The final step would be the selective bromination of the methyl group, as described in the previous section.

Table 2: Proposed Synthesis via Functional Group Interconversion

| Step | Reactant | Reagents and Conditions | Product |

| 1 | Methyl 2-methylbenzoate | HNO3, H2SO4 | Methyl 2-methyl-3-nitrobenzoate |

| 2 | Methyl 2-methyl-3-nitrobenzoate | SnCl2, HCl or H2, Pd/C | Methyl 3-amino-2-methylbenzoate |

| 3 | Methyl 3-amino-2-methylbenzoate | 1. NaNO2, HCl; 2. KI | Methyl 3-iodo-2-methylbenzoate |

| 4 | Methyl 3-iodo-2-methylbenzoate | NBS, AIBN, CCl4, heat/light | This compound |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

For any of the proposed synthetic routes, optimization of reaction conditions is paramount to maximize the yield of the desired product and minimize the formation of byproducts.

In the case of the selective benzylic bromination step, several factors can be fine-tuned. The choice of radical initiator and its concentration can influence the reaction rate and selectivity. scientificupdate.com The reaction temperature is also a critical parameter; higher temperatures can sometimes lead to over-bromination (dibromination) or competing side reactions. researchgate.net The use of continuous flow photochemical reactors has been shown to improve the efficiency and safety of benzylic brominations. rsc.orgrsc.org The solvent can also play a significant role, with non-polar solvents generally favoring the desired radical pathway. gla.ac.uk

For the functional group interconversion route, the conditions for the Sandmeyer reaction would need careful optimization to ensure complete conversion of the diazonium salt and to minimize the formation of phenolic byproducts.

Advanced Purification and Isolation Techniques in Academic Synthesis

Following the synthesis, the crude product will likely be a mixture containing the target compound, unreacted starting materials, and byproducts. Therefore, effective purification and isolation techniques are essential to obtain this compound in high purity.

Chromatography would be the primary method for purification.

Column Chromatography: This is a standard technique for separating compounds based on their polarity. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) would be chosen to achieve good separation of the target compound from impurities.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC could be employed.

Recrystallization is another powerful purification technique for solid compounds. rsc.orgyoutube.com If the synthesized this compound is a solid at room temperature, it could be purified by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities behind in the solution. The choice of solvent is critical for successful recrystallization.

The identity and purity of the final product would be confirmed using a combination of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the functional groups present.

Reactivity of the Bromomethyl Moiety

The bromomethyl group attached to the benzene ring is a benzylic halide. Its reactivity is significantly influenced by the adjacent aromatic system, which can stabilize intermediates such as carbocations and radicals. chemistrysteps.com This stabilization facilitates several key reaction types, including nucleophilic substitution, elimination, and radical-mediated transformations.

Nucleophilic Substitution Reactions (e.g., Alkyl Halide Reactivity)

The benzylic position of this compound is highly susceptible to nucleophilic substitution, where the bromine atom, a good leaving group, is displaced by a nucleophile. libretexts.org These reactions can proceed through either an SN1 or SN2 mechanism. libretexts.org

SN1 Mechanism: This pathway involves the formation of a resonance-stabilized benzylic carbocation as a key intermediate. chemistrysteps.com The stability is conferred by the delocalization of the positive charge into the adjacent aromatic ring. This mechanism is favored by polar, protic solvents and weaker nucleophiles.

SN2 Mechanism: This is a concerted, bimolecular process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.org This pathway is favored by primary halides like the bromomethyl group, strong nucleophiles, and polar, aprotic solvents. libretexts.org

Given the primary nature of the benzylic halide in this compound, SN2 reactions are common. libretexts.org A wide variety of nucleophiles can be employed to introduce new functional groups at this position.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Functional Group | Example Product Name |

|---|---|---|

| Hydroxide (OH⁻) | Alcohol | Methyl 2-(hydroxymethyl)-3-iodobenzoate |

| Alkoxide (RO⁻) | Ether | Methyl 2-(alkoxymethyl)-3-iodobenzoate |

| Cyanide (CN⁻) | Nitrile | Methyl 2-(cyanomethyl)-3-iodobenzoate |

| Azide (N₃⁻) | Azide | Methyl 2-(azidomethyl)-3-iodobenzoate |

| Ammonia (NH₃) | Amine | Methyl 2-(aminomethyl)-3-iodobenzoate |

| Thiolate (RS⁻) | Thioether | Methyl 2-[(alkylthio)methyl]-3-iodobenzoate |

Elimination Reactions

In the presence of a strong, sterically hindered base, the bromomethyl group can undergo an elimination reaction (dehydrohalogenation). This process typically follows an E2 mechanism, where the base abstracts a proton from the methyl group while the bromide ion is simultaneously eliminated. However, since the bromomethyl group has no β-hydrogens on an adjacent sp³ carbon, a standard β-elimination is not possible. Instead, elimination would involve abstraction of a proton from the methyl group itself, which is not a standard pathway. A more plausible elimination pathway involves a benzylic halide with a hydrogen on an adjacent alkyl chain. Benzylic halides readily undergo E2 elimination reactions because the resulting double bond is conjugated with the benzene ring, which makes the product more stable. youtube.com For the specific compound this compound, nucleophilic substitution is the dominant pathway over elimination at the bromomethyl site.

Radical-Mediated Transformations

The benzylic C-Br bond can undergo homolytic cleavage upon exposure to heat or light, particularly in the presence of a radical initiator, to form a resonance-stabilized benzylic radical. masterorganicchemistry.com This intermediate can participate in various radical-mediated transformations.

One key reaction is radical-radical cross-coupling. nsf.gov The benzylic radical can couple with other radical species to form new carbon-carbon or carbon-heteroatom bonds. Furthermore, the synthesis of the parent compound itself, from methyl 2-methyl-3-iodobenzoate, would likely proceed via a radical mechanism using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator. masterorganicchemistry.comchemicalbook.com This highlights the susceptibility of the benzylic position to radical processes. The bromine radical abstracts a benzylic hydrogen to form the stabilized benzylic radical, which then reacts with a bromine source to yield the product. masterorganicchemistry.comnih.gov

Reactivity of the Aryl Iodine Moiety

The aryl iodine moiety is another key reactive site. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides highly reactive substrates, particularly in transition-metal-catalyzed reactions. acs.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Hiyama)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl iodides are excellent electrophilic partners in these transformations. oup.comorganic-chemistry.org The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Suzuki Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov The reaction is widely used due to the stability and low toxicity of the boron reagents. nih.gov

Stille Coupling: This reaction involves the coupling of the aryl iodide with an organotin compound (organostannane). wikipedia.orglibretexts.org It is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a significant drawback. wikipedia.orguwindsor.ca

Hiyama Coupling: This coupling uses an organosilicon reagent, which is activated by a fluoride source (like TBAF) or a base. wikipedia.orgorganic-chemistry.org Organosilanes are advantageous due to their low cost, low toxicity, and high stability. organic-chemistry.org

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Iodides

| Reaction | Coupling Partner | Typical Pd Catalyst | Typical Ligand | Base / Activator | Typical Solvent |

|---|---|---|---|---|---|

| Suzuki | Ar'-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos, XPhos | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, H₂O |

| Stille | Ar'-Sn(n-Bu)₃ | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃ | Often not required; Cu(I) salts as additives | Toluene, THF, DMF |

| Hiyama | Ar'-Si(OR)₃ | Pd(OAc)₂, PdCl₂(dppf) | dppf, P(t-Bu)₃ | TBAF, NaOH, CsF | THF, Dioxane |

Directed Ortho Metalation and Subsequent Reactions

Directed ortho-metalation (DoM) involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The ester group in this compound can function as a DMG. baranlab.org However, for aryl halides, a competing and often much faster reaction is halogen-metal exchange. uwindsor.ca

In the case of this compound, treatment with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures would likely result in a rapid iodine-lithium exchange. This reaction is favored due to the high reactivity of the C-I bond towards such reagents. The exchange generates a new organometallic species, an aryllithium, with the lithium atom occupying the position formerly held by iodine.

This newly formed aryllithium intermediate is a potent nucleophile and can be trapped by a wide range of electrophiles, allowing for the introduction of various substituents at this position. baranlab.org This two-step sequence—halogen-metal exchange followed by electrophilic quench—provides a powerful method for the regioselective functionalization of the aromatic ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The reaction proceeds via a two-step mechanism involving the initial attack of an electrophile on the aromatic ring to form a carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.orgmasterorganicchemistry.com The rate and regioselectivity of this process are profoundly influenced by the substituents already present on the benzene ring.

In the case of this compound, the benzene ring is substituted with a methyl ester (-COOCH₃) at position 1, a bromomethyl group (-CH₂Br) at position 2, and an iodine atom (-I) at position 3. The directing effects of these groups determine the position of attack for an incoming electrophile.

Methyl Ester Group (-COOCH₃): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature through both inductive and resonance effects.

Iodine Atom (-I): Halogens are deactivating due to their strong inductive electron-withdrawal but are ortho, para-directors because of their ability to donate electron density through resonance. uci.edu

Bromomethyl Group (-CH₂Br): The bromomethyl group is weakly deactivating due to the inductive effect of the bromine atom. It is considered an ortho, para-director.

The available positions for substitution are C4, C5, and C6. The combined influence of the three substituents dictates the most probable site of electrophilic attack. The -COOCH₃ group directs incoming electrophiles to the C5 position (meta). The -CH₂Br group directs to C4 and C6 (ortho and para), while the -I group also directs to C4 and C6 (ortho and para).

Given the strong meta-directing and deactivating nature of the ester group and the deactivating nature of the halogens, the ring is generally unreactive towards EAS. However, under forcing conditions, substitution may occur. The C4 and C6 positions are activated by two ortho, para-directors, whereas the C5 position is directed by only the meta-director. Steric hindrance from the adjacent bulky iodine atom at C3 and the bromomethyl group at C2 would significantly impede attack at the C4 position. The C6 position is sterically less hindered and is para to the -CH₂Br group and ortho to the -I group. Therefore, the C6 position is the most likely site for electrophilic attack, followed by the C4 position, despite the steric hindrance. Substitution at C5 is least likely due to the powerful deactivating effect of the ester group.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOCH₃ | 1 | Deactivating (Resonance and Inductive Withdrawal) | Meta (to C3 and C5) |

| -CH₂Br | 2 | Weakly Deactivating (Inductive Withdrawal) | Ortho, Para (to C3, C5 and C4, C6) |

| -I | 3 | Deactivating (Inductive Withdrawal), Donating (Resonance) | Ortho, Para (to C2, C4 and C5) |

Halogen Bonding Interactions and Their Influence on Reactivity

A halogen bond is a noncovalent interaction that occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. nih.gov The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov

This compound possesses two halogen atoms, iodine and bromine, both capable of acting as halogen bond donors. The iodine atom, being more polarizable, is expected to form stronger halogen bonds than the bromine atom. The electrophilic σ-hole is a region of positive electrostatic potential located on the halogen atom opposite the covalent bond. mdpi.com This positive region can engage in attractive interactions with Lewis bases, such as the carbonyl oxygen of the ester group in an adjacent molecule.

These halogen bonding interactions can significantly influence the supramolecular assembly of the compound in the solid state, directing crystal packing and potentially affecting its physical properties. Furthermore, halogen bonding can influence reactivity. By pre-organizing molecules in a specific orientation, halogen bonds can facilitate certain reactions by bringing reactive sites into close proximity. For instance, a C-I···O=C interaction could play a role in the alignment of molecules, potentially influencing solid-state reactions or the dissolution behavior in specific solvents. This directional interaction can be a valuable tool in crystal engineering and the design of functional materials. nih.gov

Reactivity of the Methyl Ester Functionality

The methyl ester group (-COOCH₃) is a key functional group that undergoes a variety of transformations, primarily through nucleophilic acyl substitution. libretexts.org This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the methoxide (-OCH₃) leaving group. masterorganicchemistry.com

Hydrolysis and Transesterification

Hydrolysis is the conversion of the ester to a carboxylic acid. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible and involves the attack of a hydroxide ion on the carbonyl carbon. The resulting carboxylic acid is deprotonated under the basic conditions to form a carboxylate salt. masterorganicchemistry.comstackexchange.com Subsequent acidification is required to obtain the neutral carboxylic acid, 2-(bromomethyl)-3-iodobenzoic acid.

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water.

Transesterification is the process of converting one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, reacting it with a different alcohol (e.g., ethanol) would replace the methyl group with an ethyl group, yielding Ethyl 2-(bromomethyl)-3-iodobenzoate. To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.comresearchgate.net

Acyl Group Substitution and Amidation

The methyl ester can react with various nucleophiles in an acyl group substitution reaction. libretexts.orgAmidation is a specific example where the ester reacts with ammonia or a primary or secondary amine to form the corresponding amide. The reaction typically requires heating and results in the formation of 2-(bromomethyl)-3-iodobenzamide or its N-substituted derivatives, with methanol as a byproduct. This transformation is a common method for synthesizing amides from esters.

Reduction Reactions

The methyl ester functionality can be reduced to a primary alcohol. Standard reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters unless specific conditions or additives are used. reddit.com More powerful reducing agents are typically required.

Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent that readily reduces esters to primary alcohols. The reaction would convert this compound to (2-(bromomethyl)-3-iodophenyl)methanol.

Modified Sodium Borohydride Systems: In some cases, the reactivity of NaBH₄ can be enhanced by using it in specific solvent systems (e.g., methanol/THF with heating) or with Lewis acid additives, allowing for the reduction of esters. ias.ac.inresearchgate.net This offers a milder alternative to LiAlH₄. ias.ac.in

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis (Basic) | NaOH, H₂O then H₃O⁺ | Carboxylic Acid |

| Transesterification | R'OH, H⁺ or R'O⁻ | Ester (with -OR' group) |

| Amidation | NH₃, R'NH₂, or R'₂NH | Amide (-CONH₂, -CONHR', or -CONR'₂) |

| Reduction | LiAlH₄ then H₂O | Primary Alcohol (-CH₂OH) |

Mechanistic Studies of Key Reaction Pathways

The primary reaction pathways of this compound are dictated by the two key reactive sites: the benzylic bromide and the aryl iodide.

Nucleophilic Substitution at the Benzylic Position:

The bromomethyl group is highly susceptible to nucleophilic attack. This reactivity is characteristic of benzylic halides, where the carbon-bromine bond is weakened by the adjacent benzene ring, which can stabilize the transition state of the reaction. The reaction with a nucleophile, such as an amine, typically proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism.

In this proposed mechanism, the nucleophile directly attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion in a single, concerted step. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

A key transformation involving this pathway is the synthesis of N-substituted isoindolinones. This reaction is believed to proceed via an initial SN2 reaction of a primary amine with the bromomethyl group. This is followed by an intramolecular cyclization, often catalyzed by a palladium complex, which involves the aryl iodide.

Table 1: Proposed SN2 Reaction Parameters

| Parameter | Description |

| Substrate | This compound |

| Nucleophile | Primary Amine (R-NH2) |

| Solvent | Aprotic polar solvent (e.g., DMF, Acetonitrile) |

| Intermediate | A five-coordinate transition state |

| Product | Methyl 2-((alkylamino)methyl)-3-iodobenzoate |

Palladium-Catalyzed Intramolecular Cyclization:

Following the initial nucleophilic substitution, the resulting intermediate, methyl 2-((alkylamino)methyl)-3-iodobenzoate, can undergo a palladium-catalyzed intramolecular cyclization to form an N-substituted isoindolinone. This type of reaction is a powerful tool in organic synthesis for the construction of heterocyclic systems.

The catalytic cycle for this transformation is thought to involve the following key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl iodide bond, forming a palladium(II) intermediate.

Intramolecular Amino-palladation: The nitrogen atom of the amino group coordinates to the palladium center and subsequently attacks the carbonyl group of the ester.

Reductive Elimination: The final step involves the reductive elimination of the palladium(0) catalyst, which closes the five-membered ring to form the isoindolinone product and regenerates the active catalyst.

Table 2: Proposed Catalytic Cycle for Isoindolinone Synthesis

| Step | Reactants/Intermediates | Catalyst State | Product/Intermediate |

| 1. Oxidative Addition | Methyl 2-((alkylamino)methyl)-3-iodobenzoate, Pd(0) | Pd(II) | Arylpalladium(II) iodide complex |

| 2. Intramolecular Amino-palladation | Arylpalladium(II) iodide complex | Pd(II) | Palladacycle intermediate |

| 3. Reductive Elimination | Palladacycle intermediate | Pd(0) | N-substituted isoindolinone, Pd(0) |

Further detailed experimental and computational studies would be necessary to fully elucidate the precise mechanisms, transition states, and potential competing pathways in the reactions of this compound.

Spectroscopic and Advanced Structural Elucidation of Methyl 2 Bromomethyl 3 Iodobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise structure of "Methyl 2-(bromomethyl)-3-iodobenzoate" can be elucidated.

Proton NMR (¹H NMR) spectroscopy is instrumental in determining the number of different types of protons and their arrangement within a molecule. For "this compound," the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the bromomethyl protons, and the methyl ester protons.

The aromatic region would likely show a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the iodo, bromomethyl, and methyl ester groups. The proton ortho to the iodine and adjacent to the bromomethyl group is expected to be the most downfield, followed by the other two aromatic protons.

The bromomethyl group (-CH₂Br) protons would appear as a singlet, as there are no adjacent protons to couple with. This signal is expected to be in the range of 4.5-5.0 ppm due to the deshielding effect of the adjacent bromine atom. The methyl ester (-OCH₃) protons would also appear as a singlet, typically in the range of 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.2 - 8.0 | Multiplet | 3H |

| -CH₂Br | 4.5 - 5.0 | Singlet | 2H |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in "this compound" will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will appear in the region of 120-145 ppm. The carbon bearing the iodine atom will be significantly shifted due to the "heavy atom effect". The chemical shifts of the other aromatic carbons will be influenced by the positions of the various substituents. The bromomethyl carbon (-CH₂Br) is expected to appear around 30-40 ppm, while the methyl ester carbon (-OCH₃) will be in the range of 50-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 165 - 175 |

| Aromatic-C | 120 - 145 |

| Aromatic-C-I | 90 - 100 |

| -CH₂Br | 30 - 40 |

COSY (Correlation Spectroscopy) : This experiment would reveal the coupling relationships between adjacent protons. sdsu.edu For "this compound," COSY would show correlations between the coupled aromatic protons, helping to delineate their specific positions on the ring. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign the carbon signals for the bromomethyl and methyl ester groups by correlating them to their attached protons. sdsu.edu It would also link each aromatic proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the aromatic carbons bearing the substituents. Correlations between the methyl ester protons and the carbonyl carbon, and between the bromomethyl protons and the adjacent aromatic carbon, would provide key structural confirmations.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique reveals through-space proximity of protons. In this molecule, NOESY could show correlations between the bromomethyl protons and the adjacent aromatic proton, as well as between the methyl ester protons and the ortho aromatic proton, further confirming the substituent arrangement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govquality-assistance.com This allows for the determination of the exact molecular formula of "this compound" (C₉H₈BrIO₂). The presence of bromine and iodine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ¹²⁷I), would result in a distinctive isotopic cluster for the molecular ion peak, further confirming the elemental composition.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [M]⁺ (for ⁷⁹Br, ¹²⁷I) | 353.8752 |

In mass spectrometry, the molecular ion can fragment into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. libretexts.orgwhitman.educhemguide.co.uk For "this compound," common fragmentation pathways would likely involve the loss of the bromine atom, the methoxy group from the ester, or the entire ester group.

Key expected fragment ions would include:

[M - Br]⁺ : Loss of the bromine radical.

[M - OCH₃]⁺ : Loss of the methoxy radical from the ester.

[M - COOCH₃]⁺ : Loss of the entire methyl ester group.

[M - CH₂Br]⁺ : Cleavage of the bromomethyl group.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Description |

|---|---|

| [C₉H₈IO₂]⁺ | Loss of Br |

| [C₈H₅BrIO]⁺ | Loss of OCH₃ |

| [C₈H₅I]⁺ | Loss of COOCH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in an IR spectrum that serves as a molecular fingerprint. The spectrum is typically a plot of transmittance versus wavenumber (cm⁻¹), where absorption bands indicate the presence of specific functional groups.

For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups. The presence of a methyl ester group gives rise to a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1730-1750 cm⁻¹. Additionally, the C-O stretching vibrations associated with the ester linkage are expected to appear in the 1300-1000 cm⁻¹ region.

The aromatic ring contributes to the spectrum with C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl and bromomethyl groups are anticipated to be in the 2850-3000 cm⁻¹ range. The presence of the C-Br and C-I bonds would result in stretching vibrations in the far-infrared region, typically below 700 cm⁻¹, which is often referred to as the fingerprint region. This region, from approximately 1500 to 400 cm⁻¹, contains a complex series of absorptions that are unique to the specific molecule, making it invaluable for identification. docbrown.info

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |

| Aliphatic C-H (CH₃ and CH₂Br) | Stretching | 3000-2850 | Medium |

| Ester C=O | Stretching | 1750-1730 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Weak |

| Ester C-O | Stretching | 1300-1000 | Strong |

| C-Br | Stretching | 700-500 | Medium to Strong |

| C-I | Stretching | 600-500 | Medium to Strong |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby revealing the molecule's conformation and packing within the crystal lattice. The resulting crystal structure is fundamental for understanding structure-property relationships and intermolecular interactions such as hydrogen bonding and van der Waals forces.

As of now, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the examination of structurally similar compounds can provide a model for the type of data that would be obtained from such an analysis. For example, the crystal structure of Methyl 2-hydroxy-4-iodobenzoate has been determined, revealing a monoclinic crystal system with the space group P2₁/c. researchgate.net In this related structure, the molecules form dimers through hydrogen bonding. researchgate.net For this compound, which lacks a hydroxyl group for classical hydrogen bonding, the crystal packing would be governed primarily by weaker intermolecular forces, such as dipole-dipole interactions and halogen bonding involving the bromine and iodine atoms.

A hypothetical crystallographic analysis of this compound would yield precise data on its solid-state architecture, as illustrated by the type of information obtained for related compounds.

Table 2: Illustrative Crystal Data for a Related Compound, Methyl 2-hydroxy-4-iodobenzoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇IO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.456(2) |

| b (Å) | 4.578(1) |

| c (Å) | 17.012(3) |

| β (°) | 107.54(3) |

| Volume (ų) | 850.1(3) |

Note: This data is for the related compound Methyl 2-hydroxy-4-iodobenzoate and serves as an example of crystallographic information. researchgate.net

Advanced Analytical Techniques (e.g., HPLC, LC-MS, UPLC for purity and characterization)

Advanced chromatographic techniques are essential for the purification, characterization, and purity assessment of pharmaceutical intermediates and active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone methods for ensuring the quality and consistency of compounds like this compound. These techniques are particularly crucial for detecting and quantifying process-related impurities and degradation products, which is vital for regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is widely used for the separation, identification, and quantification of components in a mixture. A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. UV detection is commonly employed, as the aromatic ring provides strong chromophores. Stability-indicating HPLC methods are specifically developed to separate the target compound from any products that may form under stress conditions such as acid/base hydrolysis, oxidation, or photolysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This provides not only retention time data but also mass-to-charge ratio (m/z) information, which allows for the confirmation of the molecular weight of the main component and the structural elucidation of unknown impurities. rsc.org For halogenated compounds, the characteristic isotopic patterns of bromine and iodine in the mass spectrum provide an additional layer of confirmation for the identity of the compound and its related substances. LC-MS is highly sensitive and is the preferred method for trace-level analysis of potential genotoxic impurities. rsc.org

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. This high-throughput capability is advantageous in process monitoring and quality control environments.

The analysis of structurally related brominated and nitrated benzoates demonstrates the application of these techniques. For instance, LC-MS has been used to overcome challenges like poor ionization and instability of methyl 2-(bromomethyl)-6-nitrobenzoate by employing derivatization strategies. rsc.org Similarly, GC-MS methods have been developed for the trace-level determination of potential genotoxic impurities, including various isomers of methyl bromomethyl nitrobenzoate, in drug substances. amazonaws.com Suppliers of this compound often provide analytical data from HPLC and LC-MS to certify the purity of their material. bldpharm.com

Table 3: Applications of Advanced Analytical Techniques for this compound

| Technique | Primary Application | Key Information Obtained |

|---|---|---|

| HPLC-UV | Purity determination, quantification, stability studies | Retention time, peak area (purity %), detection of degradation products |

| LC-MS | Impurity identification, molecular weight confirmation, trace analysis | Retention time, mass-to-charge ratio (m/z), structural information of impurities, isotopic patterns |

| UPLC | High-throughput quality control, improved resolution analysis | Faster retention times, higher sensitivity, enhanced separation efficiency |

Applications of Methyl 2 Bromomethyl 3 Iodobenzoate in Complex Organic Synthesis

Utilization as a Versatile C-C Bond Forming Partner

The versatility of methyl 2-(bromomethyl)-3-iodobenzoate in carbon-carbon (C-C) bond formation is a cornerstone of its utility in organic synthesis. organic-chemistry.orgresearchgate.net This versatility stems from its two primary reactive handles—the aryl iodide and the bromomethyl group—which can participate in a wide array of coupling reactions.

The aryl iodide is a classic functional group for transition-metal-catalyzed cross-coupling reactions. It readily participates in well-established transformations such as Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings. These reactions allow for the direct attachment of various carbon-based fragments, including aryl, vinyl, and alkynyl groups, at the C3 position of the benzoate (B1203000) ring. The formation of biaryl compounds via Suzuki-Miyaura coupling is a particularly common application. nih.govorganic-chemistry.org

Concurrently, the bromomethyl group serves as a potent electrophile. It is highly susceptible to nucleophilic attack, making it ideal for SN2-type reactions. This allows for the introduction of a wide range of carbon nucleophiles, effectively elongating the side chain at the C2 position. This dual reactivity enables the molecule to act as a linchpin, connecting different molecular fragments through the sequential or simultaneous formation of new C-C bonds.

Table 1: C-C Bond Forming Reactions with this compound

| Reactive Site | Reaction Type | Coupling Partner Example | Resulting Bond |

|---|---|---|---|

| Aryl Iodide | Suzuki-Miyaura Coupling | Arylboronic Acid | Aryl-Aryl |

| Aryl Iodide | Sonogashira Coupling | Terminal Alkyne | Aryl-Alkynyl |

| Aryl Iodide | Heck Coupling | Alkene | Aryl-Vinyl |

| Bromomethyl Group | SN2 Alkylation | Cyanide | Benzyl-CN |

Precursor in the Synthesis of Substituted Phthalides and Isoquinolinones

The structural framework of this compound is pre-organized for the efficient synthesis of important heterocyclic scaffolds like phthalides and isoquinolinones.

Phthalides (3H-isobenzofuran-1-ones) are a class of bicyclic lactones present in numerous natural products and bioactive compounds. chemistryviews.org The synthesis of phthalides often involves the cyclization of a 2-substituted benzoic acid derivative. This compound is an excellent precursor for this transformation. The bromomethyl group can undergo intramolecular cyclization, often facilitated by hydrolysis of the methyl ester to the corresponding carboxylate, to form the core phthalide (B148349) lactone ring. The iodo-substituent at the C3 position (which becomes the C4 position of the phthalide) remains as a versatile handle for further functionalization via cross-coupling reactions, allowing for the synthesis of a diverse library of substituted phthalides. nih.govlookchem.comresearchgate.net

Isoquinolinones are another critical heterocyclic motif found in many pharmacologically active alkaloids. The synthesis of isoquinolinones can be achieved from ortho-substituted benzamides. This compound can be converted into the necessary precursors. For instance, amidation of the ester followed by reaction of the bromomethyl group with a suitable nitrogen nucleophile can initiate the formation of the heterocyclic ring. The aryl iodide provides a strategic point for introducing substituents or for facilitating ring-forming reactions, such as intramolecular Heck cyclizations, to construct the final isoquinolinone skeleton. nih.gov

Role in the Construction of Biaryls and Polycyclic Aromatic Compounds

The presence of an aryl iodide makes this compound a prime substrate for palladium-catalyzed cross-coupling reactions aimed at constructing biaryl systems. nih.gov

Biaryls: The Suzuki-Miyaura coupling of the aryl iodide moiety with a wide range of arylboronic acids or esters is a straightforward and high-yielding method to produce 3-aryl-2-(bromomethyl)benzoates. nih.gov This reaction is generally chemoselective, leaving the bromomethyl group intact for subsequent transformations. This allows for the synthesis of complex biaryl structures that can be further elaborated. For instance, the resulting biaryl product can undergo intramolecular cyclization via the bromomethyl group to generate fluorenone-type structures.

Polycyclic Aromatic Compounds (PAHs): The reagent serves as a valuable building block for more extended π-systems. manchester.ac.uk A synthetic strategy could involve an initial cross-coupling reaction at the iodo-position to append another aromatic ring. researchgate.net The bromomethyl and ester groups on the original ring can then be chemically manipulated—for example, through reduction, oxidation, or further substitution—to participate in subsequent annulation reactions. Methodologies such as Wittig reactions followed by photocyclization or reductive cyclizations can be employed to fuse additional rings onto the biaryl core, leading to complex PAHs. nih.gov

Implementation in Annulation Reactions and Ring Closures

Annulation reactions, which involve the formation of a new ring onto an existing one, are readily facilitated by the unique functionality of this compound. The ortho-disposed bromomethyl and iodo groups provide a powerful platform for a variety of ring-closing strategies. tubitak.gov.tr

A common approach involves a sequence of reactions where the iodo group is first modified, followed by an intramolecular reaction involving the bromomethyl group. For example, a Sonogashira coupling at the C3 position with a terminal alkyne introduces an unsaturated side chain. This new intermediate is perfectly poised for an intramolecular Heck reaction or a radical-mediated cyclization, where the bromomethyl group participates in the formation of a new five- or six-membered ring fused to the parent benzene (B151609) ring. researchgate.net This strategy provides access to a range of polycyclic systems that would be difficult to synthesize through other means.

Table 2: Annulation Strategies Using this compound

| Step 1 (Reaction at C3-I) | Step 2 (Intramolecular Ring Closure) | Resulting Ring System |

|---|---|---|

| Sonogashira Coupling (with alkyne) | Radical Cyclization | Fused Carbocycle/Heterocycle |

| Suzuki Coupling (with ortho-aminoaryl boronic acid) | SN2 Cyclization (Amine on Bromomethyl) | Dihydrodibenzazepine derivative |

Development of Novel Synthetic Methodologies Leveraging Orthogonal Reactivity

The distinct and predictable reactivity of the functional groups in this compound has spurred the development of novel synthetic methodologies. The concept of orthogonal reactivity—where one functional group can be manipulated without affecting another—is key.

The aryl iodide typically undergoes reactions involving oxidative addition to a low-valent metal center (e.g., Pd(0)), characteristic of cross-coupling cycles. In contrast, the bromomethyl group reacts as a classic electrophile in nucleophilic substitution (SN2) reactions. These mechanistically distinct pathways allow for precise, stepwise functionalization.

This has enabled the design of one-pot, multi-component reactions where, for example, a Suzuki coupling is followed by the in-situ addition of a nucleophile to achieve a tandem C-C and C-X (X = N, O, S, C) bond formation. Furthermore, the steric and electronic environment created by the ortho-relationship of the substituents can influence the regioselectivity of certain reactions, a feature that can be exploited in the design of new transformations. researchgate.net The development of catalyst systems that can selectively activate one site in the presence of the other continues to be an area of active research, promising even more sophisticated applications for this versatile building block.

Role of Methyl 2 Bromomethyl 3 Iodobenzoate in Chemical Biology and Pharmaceutical Scaffold Design

Intermediate in the Synthesis of Precursors to Pharmacologically Active Compounds

Methyl 2-(bromomethyl)-3-iodobenzoate serves as a crucial intermediate in the multi-step synthesis of precursors for a variety of pharmacologically active molecules. The presence of the highly reactive benzylic bromide allows for facile nucleophilic substitution reactions, a key step in the construction of more complex molecular frameworks. This reactivity is harnessed to introduce diverse functionalities and build core structures of biologically active compounds.

A significant application of scaffolds similar to this compound is in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents. For instance, the core structure of the potent PARP inhibitor Talazoparib features a complex heterocyclic system built upon a substituted benzene (B151609) ring. While the exact synthesis of Talazoparib may start from a different benzoic acid derivative, the chemical principles are analogous. The bromomethyl group is essential for the alkylation of a nucleophile, leading to the formation of a key carbon-carbon or carbon-nitrogen bond that constitutes the backbone of the final drug molecule.

Similarly, a related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, is a key intermediate in the synthesis of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma. guidechem.com In this synthesis, the bromomethyl group reacts with a nucleophile to form the isoindolinone core of the drug. The versatility of the 2-(bromomethyl)benzoate scaffold allows for the systematic construction of a wide range of isoindolinone-based compounds with diverse pharmacological activities.

The general synthetic utility of this class of compounds is highlighted in the following table, which outlines the key reactive sites and their roles in synthesis.

| Functional Group | Position | Role in Synthesis |

| Bromomethyl | 2 | Electrophilic site for nucleophilic substitution, enabling the formation of C-N and C-C bonds to construct heterocyclic rings or attach side chains. |

| Iodine | 3 | Site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of aryl, alkyl, or alkynyl groups. |

| Methyl Ester | 1 | Can be hydrolyzed to the corresponding carboxylic acid for further functionalization or to improve solubility. Can also be reduced or converted to other functional groups. |

Scaffold for Rational Drug Design and Optimization (excluding clinical aspects)

The molecular framework of this compound provides an excellent scaffold for rational drug design and lead optimization. Each of the three functional groups can be independently modified to fine-tune the physicochemical and pharmacological properties of a lead compound. This systematic modification allows medicinal chemists to explore the chemical space around a core structure to identify analogues with improved potency, selectivity, and pharmacokinetic profiles.

The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, highlights how the introduction of a methyl group can significantly enhance the biological activity of a compound. mdpi.com While the core structure already contains a methyl ester, the aromatic ring can be further substituted with methyl groups to probe specific interactions with a biological target.

The introduction of bromine into a molecular structure is another established strategy in drug design. ump.edu.pl The bromo- and iodo-substituents on the aromatic ring of this compound can profoundly influence the compound's properties. These halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a protein target. Furthermore, their steric bulk and electronic properties can be modulated to optimize target engagement.

The process of drug optimization using this scaffold can be envisioned as a multi-step process:

Initial Hit Identification: A compound containing the core 2-(bromomethyl)-3-iodobenzoate scaffold demonstrates initial biological activity.

Scaffold Modification:

Bromomethyl Group: The bromomethyl group can be reacted with a library of nucleophiles to generate a diverse set of analogues with different side chains.

Iodo Group: The iodo group can be utilized in a variety of cross-coupling reactions to introduce different substituents on the aromatic ring, thereby probing the structure-activity relationship at this position.

Methyl Ester: The methyl ester can be hydrolyzed to the carboxylic acid to introduce a polar group or converted to an amide to explore hydrogen bonding interactions.

Applications in the Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. This compound is an ideal starting material for SAR studies due to the presence of multiple, distinct points for chemical modification.

A practical example of this approach can be seen in the development of derivatives of the PARP inhibitor Talazoparib. Researchers have synthesized bromo- and iodo-derivatives of the parent compound to evaluate their affinity for the PARP-1 enzyme. mdpi.com These studies demonstrated that the halogenated analogues retained high affinity, indicating that this position is tolerant to substitution and can be used to attach other functionalities, such as radiolabels for imaging applications. mdpi.comresearchgate.net

A hypothetical SAR study based on the this compound scaffold could involve the following modifications:

| Position of Modification | Type of Modification | Rationale |

| 3-position (Iodo) | Replacement with other halogens (F, Cl, Br) or small alkyl groups (CH₃, C₂H₅). | To investigate the influence of electronegativity, size, and lipophilicity on biological activity. |

| 2-position (Bromomethyl) | Reaction with a series of primary and secondary amines to generate a library of amino-substituted analogues. | To explore the impact of different side chains on target engagement and to introduce basic centers for improved solubility. |

| 1-position (Methyl Ester) | Hydrolysis to the carboxylic acid, followed by amide coupling with a variety of amines. | To assess the importance of the ester functionality and to introduce hydrogen bond donors and acceptors. |

The data obtained from such a study would be invaluable for constructing a detailed SAR model, guiding the design of more potent and selective drug candidates.

Building Block for Biologically Relevant Heterocycles

Heterocyclic compounds are of immense importance in medicinal chemistry, with a large proportion of approved drugs containing at least one heterocyclic ring. This compound is a versatile precursor for the synthesis of a variety of biologically relevant heterocycles, particularly those containing nitrogen, oxygen, or sulfur.

The most common application of this building block is in the synthesis of isoindolinones, a class of fused heterocyclic compounds with a broad range of biological activities. nih.govnih.gov The synthesis typically involves the reaction of the bromomethyl group with a primary amine, leading to an intramolecular cyclization to form the five-membered lactam ring of the isoindolinone core. The substituents on the starting amine can be varied to generate a diverse library of isoindolinone derivatives.

Beyond isoindolinones, the reactivity of the functional groups on this compound allows for the construction of other heterocyclic systems. For example:

Fused Thiophenes: The iodo group can participate in palladium-catalyzed coupling reactions with sulfur-containing nucleophiles, followed by intramolecular cyclization to form thieno[c]isoindolinones or other fused thiophene derivatives.

Fused Pyranones: Iodolactonization of related 3-alkynyl-2-carboxylic acids can lead to the formation of fused pyranone systems. researchgate.net

Polycyclic Aromatic Systems: A combination of nucleophilic substitution at the bromomethyl position and cross-coupling reactions at the iodo position can be used to construct more complex, polycyclic heterocyclic systems.

The ability to readily access a variety of heterocyclic scaffolds from a single, versatile starting material makes this compound a valuable tool for discovery chemistry.

Design of Probes and Chemical Tools for Biological Investigations

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. This compound and its derivatives can be used to develop such probes.

The development of a chemical probe requires a molecule with high affinity and selectivity for its target, as well as a functional group that can be used for labeling or immobilization. The versatility of the this compound scaffold allows for the optimization of binding affinity and selectivity, while the iodo- and bromomethyl groups provide handles for further modification.

A compelling example is the development of radiolabeled PARP inhibitors for use in positron emission tomography (PET) imaging. [18F]Talazoparib has been synthesized and evaluated as a PET imaging agent for the non-invasive visualization of PARP-1 expression in tumors. mdpi.com The synthesis of the precursor for radiolabeling relies on the core structure that can be derived from a substituted benzoic acid. The iodo- or bromo- derivatives of Talazoparib also show potential for targeted radiotherapy when labeled with therapeutic radionuclides. mdpi.com

Furthermore, the scaffold can be used to design affinity-based probes. By attaching a reporter tag (e.g., a fluorescent dye or biotin) to the molecule, researchers can visualize the localization of the target protein within a cell or isolate the protein from a complex mixture for further analysis. The bromomethyl group is particularly useful for designing covalent probes that form a permanent bond with the target protein, allowing for its identification and characterization.

The development of chemical probes from this scaffold involves a systematic approach:

Develop a potent and selective binder: Starting from the core scaffold, analogues are synthesized and tested to identify a compound with high affinity and selectivity for the target of interest.

Introduce a functional handle: A reactive group (e.g., an alkyne or an azide for click chemistry) or a radiolabel is incorporated into the molecule at a position that does not interfere with target binding.

Synthesize the probe: The final probe is synthesized by attaching the reporter tag or radiolabel.

Validate the probe: The probe is then validated in biological systems to ensure that it retains its affinity and selectivity for the target and that it can be used to reliably study the target's function.

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthesis Routes

The traditional synthesis of benzylic bromides, such as the bromomethyl group in Methyl 2-(bromomethyl)-3-iodobenzoate, often involves free-radical bromination using N-bromosuccinimide (NBS) in chlorinated solvents like carbon tetrachloride. This method, known as the Wohl-Ziegler reaction, is effective but raises environmental concerns due to the use of hazardous solvents. researchgate.net

Future research is focused on developing "greener" alternatives that minimize environmental impact. Key trends include:

Solvent Replacement: Substituting chlorinated solvents with more benign options like acetonitrile, methyl acetate, ionic liquids, or even water is a primary goal. researchgate.netorganic-chemistry.org Some approaches explore solvent-free conditions, potentially using microwave irradiation to accelerate the reaction. researchgate.nettandfonline.com

Alternative Brominating Agents: While NBS is common, research into other bromine sources is ongoing. This includes the in situ generation of bromine through electrochemical oxidation of bromide salts or the use of a bromate/bromide couple, which avoids handling molecular bromine directly. researchgate.netchemrxiv.org

Energy-Efficient Activation: Photochemical methods, using visible light from sources like household compact fluorescent lamps (CFLs), can initiate the radical bromination efficiently, often reducing the need for chemical initiators and allowing for milder reaction conditions. researchgate.netorganic-chemistry.org

These greener approaches aim to make the synthesis of this compound and related compounds safer, more economical, and environmentally sustainable.

Exploration of Enantioselective and Diastereoselective Transformations

While this compound is not chiral itself, its reactive bromomethyl group serves as an excellent electrophilic site for introducing chirality. Future research will likely explore its use in stereoselective reactions to synthesize complex, single-enantiomer products, which are crucial in medicinal chemistry.

Emerging trends in this area include:

Catalytic Asymmetric Alkylation: The compound can be reacted with prochiral nucleophiles (e.g., enolates, nitronates) in the presence of a chiral catalyst. Transition metal catalysts, particularly those based on iridium, palladium, or copper, complexed with chiral ligands, are promising for controlling the stereochemistry of the newly formed carbon-carbon or carbon-heteroatom bond.

Organocatalysis: Chiral organocatalysts, such as amines or phosphoric acids, could be employed to mediate the enantioselective substitution of the benzylic bromide. This approach avoids the use of metals, aligning with green chemistry principles.

Kinetic Resolution: If the compound is used to derivatize a racemic mixture, enantioselective reactions could preferentially react with one enantiomer, allowing for the separation and isolation of valuable chiral building blocks.

The development of such stereoselective transformations would significantly enhance the utility of this compound as a starting material for the synthesis of optically active pharmaceuticals and other fine chemicals.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and application of chemical intermediates are undergoing a technological revolution driven by flow chemistry and automation. These platforms offer enhanced safety, reproducibility, and scalability compared to traditional batch methods.

Future integration of this compound into these platforms will likely focus on:

Safer Synthesis in Flow: Radical bromination reactions can be hazardous in large-scale batch processes due to the potential for thermal runaways. Performing this reaction in a continuous flow reactor enhances heat transfer and allows for precise control, minimizing risks. apolloscientific.co.ukacs.orgresearchgate.net Photochemical flow reactors are particularly well-suited for this transformation, improving safety and efficiency. apolloscientific.co.ukrsc.org

Automated Multi-Step Synthesis: As a bifunctional building block, the compound is ideal for automated synthesis platforms. The distinct reactivity of the bromomethyl group (nucleophilic substitution) and the aryl iodide (transition-metal-catalyzed cross-coupling) allows for sequential, orthogonal functionalization. An automated system could perform a substitution at the benzylic position, purify the intermediate, and then execute a cross-coupling reaction at the iodine position in a seamless, programmable sequence.

Such automated platforms can accelerate the discovery of new molecules for drug development and materials science by rapidly generating libraries of complex derivatives from this versatile intermediate.

Advanced Material Science Applications (e.g., in polymer chemistry, optoelectronics)

The unique electronic and reactive properties imparted by the iodine and bromine atoms make this compound a promising candidate for creating novel materials.

| Application Area | Role of the Compound | Potential Properties |

|---|---|---|

| Polymer Chemistry | The bromomethyl group can act as an initiator for certain types of polymerization or as a site for post-polymerization functionalization. The aryl iodide allows the monomer to be incorporated into conjugated polymers via cross-coupling reactions (e.g., Suzuki, Sonogashira). | Polymers with tunable refractive indices, thermal stability, and tailored electronic properties. |

| Optoelectronics | Incorporation into conjugated polymers can influence the material's band gap and conductivity. Heavy atoms like iodine can enhance properties like phosphorescence, which is useful in Organic Light-Emitting Diodes (OLEDs). Doping polymers with iodine is a known method to increase electrical conductivity. nih.govaimspress.comanu.edu.aujcu.edu.au | Materials for organic solar cells, LEDs, and field-effect transistors. mdpi.com |

Future research will focus on synthesizing and characterizing polymers derived from this monomer to explore their potential in next-generation electronic and photonic devices.

Interdisciplinary Research at the Interface of Chemistry and Biology

The structural motifs present in this compound are relevant to medicinal chemistry and chemical biology. A related compound, Methyl 2-(bromomethyl)-3-nitrobenzoate, is a key intermediate in the synthesis of the anti-cancer drug Lenalidomide. guidechem.com This highlights the potential of this class of compounds in drug discovery.

Emerging interdisciplinary trends include:

Scaffold for Drug Discovery: The compound's two reactive sites allow for orthogonal synthesis, making it an excellent scaffold for building libraries of diverse small molecules. acs.org These libraries can be screened for biological activity against various therapeutic targets.

Development of Chemical Probes: The reactive bromomethyl group can be used to covalently attach the molecule to proteins or other biomolecules. This enables its use as a chemical probe to study biological processes or as a component of targeted drug delivery systems.

Bioisosteric Replacement: In drug design, replacing certain chemical groups with others that have similar physical or electronic properties (bioisosteres) is a common strategy. The unique substitution pattern of this compound could be explored to create novel bioisosteres of known drugs to improve properties like metabolic stability or potency. acs.org

The convergence of synthetic chemistry and biology will unlock new applications for this versatile building block in understanding and treating diseases.

Q & A

Q. What are the common synthetic routes for Methyl 2-(bromomethyl)-3-iodobenzoate, and how can intermediates be characterized?

Answer: Synthesis typically involves halogenation of a methyl benzoate precursor. For example:

- Bromination : Methyl 2-methyl-3-iodobenzoate can undergo radical bromination using N-bromosuccinimide (NBS) under UV light to introduce the bromomethyl group. Reaction conditions (e.g., solvent, temperature) must avoid over-bromination .

- Iodination : A Finkelstein reaction using NaI in acetone can replace bromine in precursors like methyl 2-(bromomethyl)-3-bromobenzoate, leveraging the higher reactivity of iodine in SN2 substitutions .

- Characterization : Key intermediates are verified via 1H NMR (e.g., δ 4.66 ppm for bromomethyl protons ) and GC-MS (e.g., molecular ion peak at m/z 246.1 for bromomethyl analogs ).

Q. What safety protocols are critical when handling this compound?

Answer:

- Exposure Mitigation : Use fume hoods and PPE (gloves, goggles). In case of skin contact, wash immediately with soap/water for 15+ minutes; flush eyes with water for 10–15 minutes .

- Storage : Protect from light and oxidizing agents, as bromo/iodo compounds are prone to decomposition or hazardous reactions. Store in amber glass at 2–8°C .

Q. What spectroscopic and chromatographic methods are used to confirm purity and structure?

Answer:

- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.0 ppm), bromomethyl (δ ~4.6 ppm), and ester methyl groups (δ ~3.9 ppm) .

- GC-MS/HPLC : Quantify purity and detect byproducts (e.g., dehalogenated derivatives). Retention times and fragmentation patterns are compared against standards .

Advanced Research Questions

Q. How do bromo and iodo substituents influence regioselectivity in cross-coupling reactions (e.g., Heck, Suzuki)?

Answer:

- Reactivity Hierarchy : Iodo groups undergo oxidative addition faster than bromo in Pd-catalyzed couplings, enabling sequential functionalization. For example, in Heck reactions, the iodo site reacts first, leaving the bromomethyl group intact for subsequent alkylation .

- Steric Effects : The bromomethyl group’s bulk may hinder ortho-substitution, directing coupling to para positions. Computational modeling (DFT) can predict regioselectivity .

Q. How can researchers optimize multi-step syntheses involving this compound to improve yields?

Answer:

- Stepwise Purification : Use column chromatography (e.g., PE:EtOAc = 8:1) after each step to isolate intermediates, reducing side reactions .

- Catalytic Systems : For coupling steps, screen Pd catalysts (e.g., Pd(PPh3)4 vs. Pd2(dba)3) and ligands (e.g., XPhos) to enhance turnover .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates but may require rigorous drying to prevent hydrolysis .

Q. How can contradictory data in synthetic procedures (e.g., yield disparities) be resolved?

Answer:

- Controlled Replication : Repeat experiments under reported conditions while varying one parameter (e.g., temperature, catalyst loading) to identify critical variables .

- Byproduct Analysis : Use LC-MS to detect trace impurities (e.g., deiodinated products) that may explain yield discrepancies .

- Literature Cross-Referencing : Compare methods from peer-reviewed journals (e.g., Iranian Journal of Pharmaceutical Research) with patent protocols, prioritizing procedures with full spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products